molecular formula C11H17NO5 B11740476 1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate

1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate

Cat. No.: B11740476
M. Wt: 243.26 g/mol
InChI Key: KIYKAUVQHKCWOV-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate is a chemical compound with the molecular formula C11H17NO5. It is known for its unique structure, which includes a dimethylamino group and a butanedioate backbone. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate typically involves the reaction of dimethylamine with a suitable precursor, such as a butanedioate derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]succinate
  • Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]glutarate
  • Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]adipate

Uniqueness

1,4-Dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate is unique due to its specific structural features, such as the presence of both dimethyl and dimethylamino groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

dimethyl 2-[3-(dimethylamino)prop-2-enoyl]butanedioate

InChI

InChI=1S/C11H17NO5/c1-12(2)6-5-9(13)8(11(15)17-4)7-10(14)16-3/h5-6,8H,7H2,1-4H3

InChI Key

KIYKAUVQHKCWOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

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